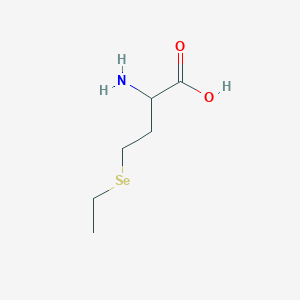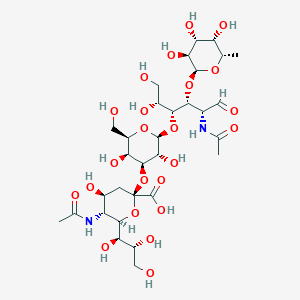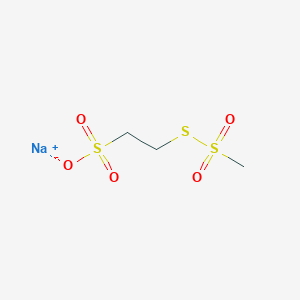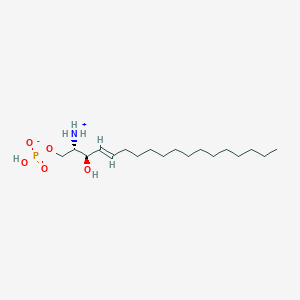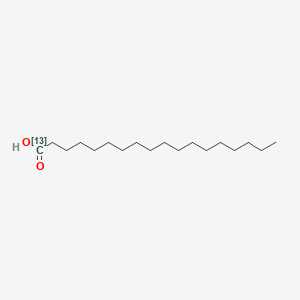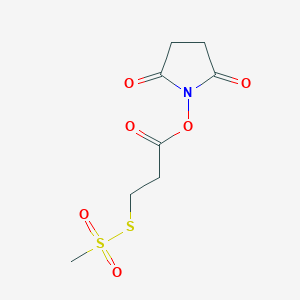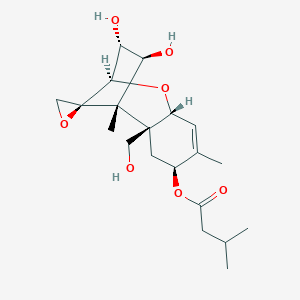
T-2 三醇
描述
Synthesis Analysis
The synthesis of T-2 Triol and related compounds has been approached through biosynthetic production with cultures of F. sporotrichioides, yielding T-2 toxin in gram quantities. T-2 Triol, not generated biosynthetically, is produced through alkaline hydrolysis of T-2 toxin. This method has facilitated large-scale production, providing a foundation for further studies on its properties and applications in analytical methods (Beyer, Ferse, & Humpf, 2009).
Molecular Structure Analysis
Research on the molecular structure of T-2 Triol and its analogs often involves the characterization of these compounds through various spectroscopic techniques. Understanding the molecular structure is crucial for the development of analytical methods and for the study of the toxin's interaction with biological systems. For instance, the characterization of deepoxy metabolites of trichothecene mycotoxins, which includes T-2 Triol, has been achieved through capillary gas chromatography and mass spectrometry, shedding light on their reduced toxicity compared to their epoxy analogs (Swanson, Rood, Behrens, & Sanders, 1987).
Chemical Reactions and Properties
The chemical properties of T-2 Triol, including its reactivity and interaction with other compounds, are integral for the synthesis of derivatives and for understanding its stability under various conditions. The conversion of T-2 toxin into T-2 Triol through alkaline hydrolysis represents a significant chemical reaction, enabling the study of its properties and the development of detection methods for this mycotoxin in food samples.
Physical Properties Analysis
The study of the physical properties of T-2 Triol, such as solubility, stability, and phase behavior, is essential for its analysis and application in various fields. These properties influence the methods used for its detection, quantification, and the assessment of its presence in food products and environmental samples.
Chemical Properties Analysis
Investigating the chemical properties of T-2 Triol, including its functional groups, reactivity, and degradation pathways, is crucial for understanding its toxicological effects and for the development of strategies to mitigate its impact on food safety and public health.
For more in-depth information on T-2 Triol, including its synthesis, molecular structure, and properties, the following references provide valuable insights:
- (Beyer, Ferse, & Humpf, 2009) - Discusses the large-scale production and synthesis of T-2 Triol and related compounds.
- (Swanson, Rood, Behrens, & Sanders, 1987) - Provides information on the preparation and characterization of deepoxy metabolites of T-2 Triol and related compounds.
科学研究应用
氧化应激研究
T-2 三醇已被用于氧化应激的研究。它是T-2 毒素的代谢产物,T-2 毒素是一种由多种镰刀菌属真菌产生的霉菌毒素。 在一项研究中,评估了HepG2 细胞对抗T-2 及其代谢产物诱导的氧化应激的抗氧化防御系统 .
谷胱甘肽水平调查
研究表明,暴露于所有霉菌毒素后,包括T-2 三醇,谷胱甘肽(GSH)水平总体下降 。这有助于了解这些毒素对细胞健康的影响。
酶促活性作用
已发现T-2 三醇会影响与GSH 相关的酶促活性(GPx 和 GST)。 暴露于T-2 和T2-三醇后,GST 活性增加 。这可以提供对这些毒素影响的生化途径的见解。
代谢途径理解
T-2 三醇是T-2 毒素代谢途径的重要组成部分。 它是主要的代谢产物之一,与HT-2、新镰刀菌醇(Neo)和T2-四醇一起 。了解这些途径有助于开发解毒策略。
毒性研究
T-2 三醇作为毒性最强的单端孢霉烯类霉菌毒素(T-2 毒素)的代谢产物,在毒性研究中很重要。 它有助于了解这些霉菌毒素的毒性机制 .
净化策略
关于T-2 三醇的研究可以为T-2 毒素的净化策略开发做出贡献。 虽然可能无法实现这种毒素的100% 降解,但了解其代谢和作用有助于降低其在农产品中的浓度 .
作用机制
Target of Action
T-2 Triol, also known as T-2 Toxin Triol, is a trichothecene mycotoxin derived from the metabolism of T-2 toxin . It primarily targets the antioxidant defense system of cells, such as HepG2 cells . The primary targets include glutathione (GSH) and the enzymatic activities related to GSH, such as glutathione peroxidase (GPx) and glutathione S-transferase (GST) .
Mode of Action
T-2 Triol interacts with its targets, leading to changes in their activities. For instance, exposure to T-2 Triol results in an overall decrease in GSH levels . The GSH levels and the enzymatic activities related to GSH (GPx and GST) increase with N-acetylcysteine (NAC) pre-treatment (a glutathione precursor) and decrease with buthionine sulfoximine (BSO) pre-treatment (a glutathione inhibitor) .
Biochemical Pathways
The T-2 toxin and its metabolites, including T-2 Triol, affect several biochemical pathways. They can induce oxidative stress, leading to changes in the antioxidant defense system of cells . The GPx activity is increased by T2-tetraol, another metabolite of T-2 toxin . The GST activity increases after T-2 and T2-triol exposure; however, T2-tetraol decreases its activity .
Pharmacokinetics
T-2 Triol is rapidly metabolized in the body. In broiler chickens, the half-life (t1/2λz), peak plasma concentrations (Cmax), and Tmax values of T-2 Triol are 9.6 mins, 563 ng/ml, and 2.5 mins, respectively . This indicates that T-2 Triol is quickly absorbed and metabolized, which can impact its bioavailability.
Result of Action
The action of T-2 Triol at the molecular and cellular level results in various effects. For instance, the damage associated with oxidative stress induced by T-2 and its metabolites, including T-2 Triol, is relieved by the antioxidant enzymes system on HepG2 cells . This suggests that T-2 Triol can modulate the antioxidant defense system of cells, influencing their ability to counteract oxidative stress.
Action Environment
The action, efficacy, and stability of T-2 Triol can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the metabolism of T-2 toxin to T-2 Triol . This suggests that the gut microbiota can influence the toxicity and efficacy of T-2 Triol. Furthermore, the presence of certain compounds, such as NAC and BSO, can modulate the effects of T-2 Triol on the antioxidant defense system .
安全和危害
属性
IUPAC Name |
[(1S,2R,4S,7R,9R,10R,11S,12S)-10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O7/c1-10(2)5-14(22)26-12-7-19(8-21)13(6-11(12)3)27-17-15(23)16(24)18(19,4)20(17)9-25-20/h6,10,12-13,15-17,21,23-24H,5,7-9H2,1-4H3/t12-,13+,15+,16+,17+,18+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAUKBBLCGQHIP-CAVDVMKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34114-98-2, 97373-21-2 | |
| Record name | T-2 triol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034114982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichothec-9-ene-3-α,4-β,8-α,15-tetrol, 12,13-epoxy-, 8-isovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does T-2 triol compare in toxicity to its parent compound, T-2 toxin?
A1: T-2 triol consistently demonstrates lower toxicity compared to T-2 toxin. Studies using human lymphocytes found that T-2 triol required significantly higher concentrations to inhibit cell proliferation compared to T-2 toxin. [] Similar results were obtained in studies with brine shrimp and protozoan Tetrahymena pyriformis, where T-2 triol exhibited lower toxicity than T-2 toxin. [, ] This suggests that the metabolic conversion of T-2 toxin to T-2 triol generally represents a detoxification step.
Q2: What are the main metabolic pathways of T-2 toxin involving T-2 triol in animals?
A2: T-2 toxin is primarily metabolized through hydrolysis of its ester side chains. This process occurs sequentially, with HT-2 toxin as the initial metabolite. HT-2 toxin can be further hydrolyzed to form T-2 triol. [, ] This pathway ultimately leads to the formation of T-2 tetraol, the least toxic metabolite in the series.
Q3: Can T-2 triol be further metabolized, and what are the implications for toxicity?
A3: Yes, research indicates that some bacterial strains can further degrade T-2 triol. One study identified a Curtobacterium sp. strain capable of transforming T-2 toxin to HT-2 toxin and subsequently to T-2 triol, without the formation of other intermediates like neosolaniol. [] Further investigation revealed that this bacterium could completely degrade T-2 triol, removing it from the culture medium. [] Such microbial degradation pathways are important for detoxification and reducing the levels of T-2 triol in contaminated environments.
Q4: How does the metabolism of T-2 toxin differ between animals and humans?
A4: While the primary metabolic route of T-2 toxin, involving the formation of HT-2 toxin and T-2 triol, is conserved across species, some differences exist. In humans, HT-2 toxin appears to be the main circulating metabolite. [] In contrast, animals tend to further metabolize HT-2 toxin into 3'-hydroxy-HT-2 toxin and T-2 triol, ultimately leading to T-2 tetraol. [] Notably, de-epoxidation, a key detoxification mechanism observed in animals, has not been reported in humans. []
Q5: What is the significance of identifying T-2 triol in biological samples?
A5: The presence of T-2 triol, even at low concentrations, can indicate prior exposure to T-2 toxin. Research has successfully identified T-2 triol in chicken excreta and tissues, confirming its presence as a metabolite. [] The detection of T-2 triol, along with other T-2 metabolites, can help assess the extent of exposure to this mycotoxin and highlight potential risks associated with contaminated feed.
Q6: What analytical techniques are commonly employed to detect and quantify T-2 triol?
A6: Gas chromatography coupled with mass spectrometry (GC/MS) is widely used for the identification and quantification of T-2 triol in various matrices. [, , ] This method provides high sensitivity and selectivity for analyzing complex mixtures of trichothecenes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another powerful tool for analyzing T-2 triol and other trichothecenes simultaneously. [, , , ]
Q7: Have any studies investigated the presence of masked T-2 triol in feed and food?
A7: Yes, research has explored the potential for masked mycotoxins, including T-2 triol, in cereal straw. [] While the study did not find evidence for the release of masked T-2 triol using chemical and enzymatic hydrolysis methods, it highlighted the need for further investigation using more advanced techniques to fully understand the occurrence and significance of masked mycotoxins. []
Q8: In what types of food and feed samples has T-2 triol been detected?
A8: T-2 triol, alongside other T-2 toxin metabolites, has been found in various agricultural commodities, including oats, maize, and wheat. [, , , ] Its presence in these staple grains raises concerns about potential exposure through the food chain, especially for livestock consuming contaminated feed.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




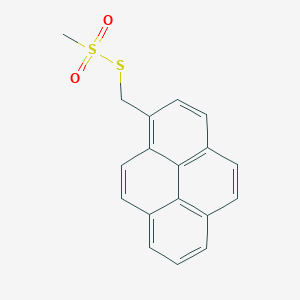
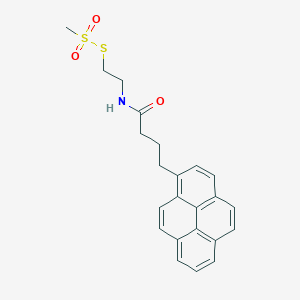
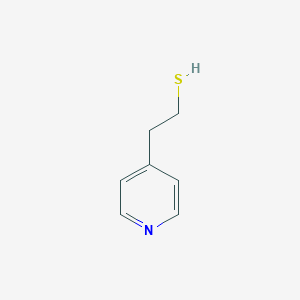
![S-[2-(Pyridin-2-yl)ethyl] ethanethioate](/img/structure/B13861.png)

